N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
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Overview
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with various substituents that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Isobutyl Group: This step may involve alkylation reactions using isobutyl halides.
Formation of the Benzamide Moiety: The final step could involve the reaction of the quinoline derivative with 4-propylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Other compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial activity.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which have applications in neuropharmacology.
Uniqueness
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline or benzamide derivatives.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-5-17-6-8-18(9-7-17)23(27)24-20-11-12-21-19(14-20)10-13-22(26)25(21)15-16(2)3/h6-9,11-12,14,16H,4-5,10,13,15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJSBAMMBFCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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